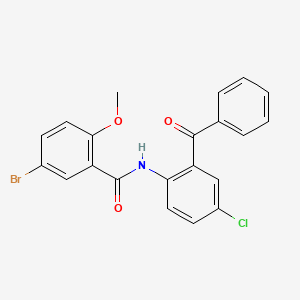![molecular formula C18H20Cl2O3 B4999954 1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene](/img/structure/B4999954.png)
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it has gained attention in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning. Despite its potential benefits, the drug is not approved for human use due to safety concerns and lack of clinical trials.
Wirkmechanismus
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene activates PPARδ, a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, mitochondrial biogenesis, and oxidative metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial respiration, resulting in increased endurance and fat burning.
Biochemical and Physiological Effects
Animal studies have shown that this compound improves insulin sensitivity, reduces plasma triglycerides and cholesterol, and prevents diet-induced obesity and fatty liver disease. It also increases exercise endurance and improves muscle performance by increasing the number of oxidative muscle fibers and enhancing mitochondrial biogenesis. However, long-term studies are needed to determine the safety and efficacy of this compound in humans.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to activate PPARδ in vivo, and its potential therapeutic effects in metabolic and cardiovascular diseases. However, its safety and efficacy in humans have not been established, and its use in animal studies requires careful consideration of the dose, route of administration, and duration of treatment.
Zukünftige Richtungen
Future research on 1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene should focus on its safety and efficacy in humans, including its potential use in the treatment of metabolic and cardiovascular diseases. It should also investigate the mechanisms underlying its effects on endurance and fat burning, including its effects on mitochondrial biogenesis, oxidative metabolism, and muscle performance. In addition, it should explore the potential use of this compound in combination with other drugs or therapies for the treatment of metabolic and cardiovascular diseases.
Synthesemethoden
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that binds to and activates PPARδ, a nuclear receptor that regulates lipid and glucose metabolism. The synthesis of this compound involves the reaction of 2-methoxy-4-methylphenol with 3-bromopropionic acid to yield 3-(2-methoxy-4-methylphenoxy)propionic acid. The acid is then reacted with 1,5-dichloro-3-methylbenzene in the presence of a coupling agent to yield this compound.
Wissenschaftliche Forschungsanwendungen
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene has been extensively studied in animal models for its potential therapeutic effects in metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis. It has also been investigated for its potential use in enhancing athletic performance by increasing endurance and fat burning. However, its safety and efficacy in humans have not been established, and its use in sports is prohibited by the World Anti-Doping Agency (WADA).
Eigenschaften
IUPAC Name |
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O3/c1-12-5-6-16(17(9-12)21-3)22-7-4-8-23-18-13(2)10-14(19)11-15(18)20/h5-6,9-11H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJPPSIQFPNQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2C)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B4999877.png)


![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B4999930.png)
![methyl 1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999938.png)
![N,N'-bis[4-(acetylamino)phenyl]terephthalamide](/img/structure/B4999946.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999957.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4999961.png)
![(4-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4999965.png)
![[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B4999971.png)

![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4999981.png)
![5-[(5-phenyl-2-furyl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4999985.png)
![2-(3-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4999992.png)